4-(Benzyloxy)-2-nitrobenzaldehyde
Overview
Description
4-(Benzyloxy)-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Synthesis : A study demonstrated controlled chemoselective benzylation and allylation of 4-nitrobenzaldehyde, offering potential applications in selective organic synthesis (Zhenggen Zha et al., 2010).
Preparation of Dihydropyridines : Another research explored the condensation of benzaldehyde and substituted benzaldehydes, including 2-nitrobenzaldehyde, for the preparation of dihydropyridine derivatives, useful in pharmaceuticals like calcium channel blockers (Elizabeth Perozo-Rondón et al., 2006).
Nitration of Benzaldehyde : Research has been conducted on improving the yield of 2-nitrobenzaldehyde during benzaldehyde nitration, a key intermediate in various chemical processes (I. D. Somma et al., 2014).
Synthesis Methodology : A new synthesis approach for 2-nitrobenzaldehyde has been reported, which reduces safety and environmental hazards, using acidic heterogeneous catalysts for 1,3-dioxolane formation and hydrolysis (C. I. Sainz-Díaz, 2002).
Asymmetric Nitroaldol Reaction : A study succeeded in the asymmetric nitroaldol reaction of aromatic aldehydes with nitromethane using human serum albumin in water, applicable to compounds including 4-nitrobenzaldehyde (Kazutsugu Matsumoto et al., 2014).
Photocatalytic Oxidation : Research has been conducted on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes, a process that can be utilized in organic synthesis (S. Higashimoto et al., 2009).
Properties
IUPAC Name |
2-nitro-4-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXKLQAJUWXSEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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